tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride
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Overview
Description
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxypyrrolidinyl moiety, and a carbamate functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Carbamate Formation: The carbamate functional group is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxypyrrolidinyl moiety may interact with active sites of enzymes, while the carbamate group can form covalent bonds with nucleophilic residues, leading to modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate: Contains a methyl group instead of a methoxy group.
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate: Features a dimethylpiperidinyl moiety.
Uniqueness
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H21ClN2O3 |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
InChI Key |
QLXPPUVKHXWDLS-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
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